Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide
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Overview
Description
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a chemical compound with the molecular formula C24H43OPSi4 and a molecular weight of 490.91 g/mol. It is known for its unique structure, which includes two 3,5-bis(trimethylsilyl)phenyl groups attached to a phosphine oxide core. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 3,5-bis(trimethylsilyl)phenyl lithium with phosphorus trichloride, followed by oxidation to form the phosphine oxide . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in cleanroom environments to maintain its quality and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, making the compound an effective ligand in catalysis. The trimethylsilyl groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-(trimethylsilyl)phenyl)phosphine: Similar in structure but with three trimethylsilyl groups attached to the phenyl rings.
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine: Contains trifluoromethyl groups instead of trimethylsilyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is unique due to its combination of steric bulk from the trimethylsilyl groups and the reactivity of the phosphine oxide core. This makes it a versatile compound in various chemical reactions and applications .
Biological Activity
Bis(3,5-bis(trimethylsilyl)phenyl)phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C18H27O2PSi6
- Molecular Weight : 426.78 g/mol
- Structure : The compound features two 3,5-bis(trimethylsilyl)phenyl groups bonded to a phosphorus atom, which is further oxidized to a phosphine oxide.
The biological activity of this compound is primarily attributed to its phosphine oxide group. This group can coordinate with various metal centers and interact with biological macromolecules, including enzymes and proteins. The presence of trimethylsilyl groups enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and increasing its biological efficacy .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- HL-60 (human promyelocytic leukemia) : IC50 values around 25 µM were observed, indicating moderate cytotoxicity.
- A549 (human lung carcinoma) : Similar levels of inhibition were noted.
Enzyme Interaction
The compound has been investigated as a potential probe for studying enzyme mechanisms due to its ability to modulate enzyme activity through coordination with metal ions. Specifically, it has shown promise in biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on different cell lines. The results indicated that the compound could selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells. -
Mechanistic Studies :
Investigations into the mechanism of action revealed that the compound's phosphine oxide functionality allows it to act as a ligand in various catalytic processes, enhancing its potential as a therapeutic agent .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar phosphine oxides:
Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 25 | HL-60 | Enzyme inhibition via metal coordination |
Bis(3,5-dimethylphenyl)phosphine oxide | 15 | A549 | Direct cytotoxic effect |
Tris(pentafluorophenyl)phosphine oxide | 30 | Various | Enzyme modulation |
Properties
IUPAC Name |
bis[3,5-bis(trimethylsilyl)phenyl]-oxophosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42OPSi4/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)26(25)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18H,1-12H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIVLCDVMMUPRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42OPSi4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724802 |
Source
|
Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-98-5 |
Source
|
Record name | Bis[3,5-bis(trimethylsilyl)phenyl](oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.